N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide typically involves the reaction of appropriate thiadiazole precursors with dimethylamine and methylsulfanyl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing specific biochemical reactions. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbothioamide include other thiadiazole derivatives and compounds containing similar functional groups, such as:
- N,N-Dimethyl-5-(methylsulfanyl)-2H-pyrazolo[4,3-d]pyrimidin-7-amine
- 2-[6,7-Dimethoxy-5-(methylsulfanyl)-1,2,3-benzotrithiol-4-yl]-N,N-dimethylethanamine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90298-78-5 |
---|---|
Fórmula molecular |
C6H9N3S3 |
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide |
InChI |
InChI=1S/C6H9N3S3/c1-9(2)5(10)4-7-8-6(11-3)12-4/h1-3H3 |
Clave InChI |
WGOHGEOGZIPMKB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)C1=NN=C(S1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.